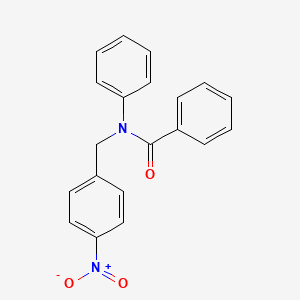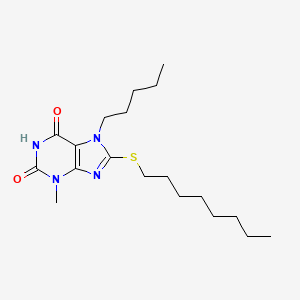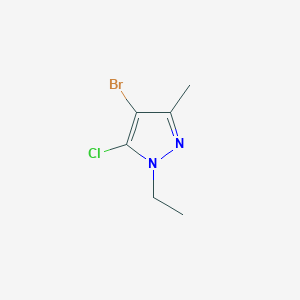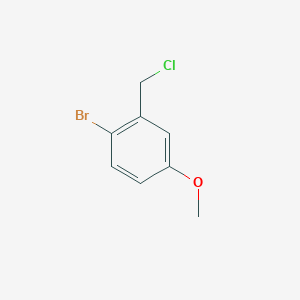
N-(4-nitrobenzyl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrobenzyl-N-phenylbenzamide , belongs to the class of organic compounds known as benzamides. It features a benzene ring substituted with both a nitro group (-NO₂) and a phenyl group (-C₆H₅). The compound’s chemical structure is as follows:
Structure: C₆H₅-C(=O)-NH-C₆H₄-CH₂-NO₂
Preparation Methods
Synthetic Routes::
Nitration of Benzylbenzene: The synthesis typically begins with the nitration of benzylbenzene (phenyltoluene) using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group (-NO₂) onto the benzyl ring.
Amidation Reaction: The resulting 4-nitrobenzyl chloride is then reacted with aniline (phenylamine) in the presence of a base (such as sodium hydroxide) to form N-(4-nitrobenzyl)-N-phenylbenzamide.
Industrial Production:: Industrial-scale production methods involve optimizing reaction conditions, ensuring high yields, and minimizing impurities.
Chemical Reactions Analysis
Reactions::
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like iron and hydrochloric acid.
Substitution: The amide group (-C(=O)-NH-) can undergo nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reduction: Iron and hydrochloric acid.
Substitution: Alkali metal hydroxides (e.g., sodium hydroxide) or strong acids (e.g., hydrochloric acid).
Hydrolysis: Acidic (HCl) or basic (NaOH) hydrolysis.
Major Products:: The major product of reduction is 4-aminobenzyl-N-phenylbenzamide.
Scientific Research Applications
Medicine: N-(4-nitrobenzyl)-N-phenylbenzamide derivatives exhibit potential as antitumor agents due to their ability to inhibit specific enzymes involved in cancer cell growth.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets, potentially affecting cell signaling pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While N-(4-nitrobenzyl)-N-phenylbenzamide is unique due to its specific substitution pattern, similar compounds include:
Properties
Molecular Formula |
C20H16N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methyl]-N-phenylbenzamide |
InChI |
InChI=1S/C20H16N2O3/c23-20(17-7-3-1-4-8-17)21(18-9-5-2-6-10-18)15-16-11-13-19(14-12-16)22(24)25/h1-14H,15H2 |
InChI Key |
BTXFDRRJZKAPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)
![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)
![2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)


![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997293.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11997298.png)



![5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997308.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide](/img/structure/B11997310.png)
![8-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11997317.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11997326.png)
